molecular formula C14H12FIN2O B14215058 Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- CAS No. 826991-77-9

Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl-

Cat. No.: B14215058
CAS No.: 826991-77-9
M. Wt: 370.16 g/mol
InChI Key: CBJWBSZNLHWXIK-UHFFFAOYSA-N
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Description

Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzamide core substituted with amino, fluoro, iodo, and methyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce the amino group.

    Halogenation: Fluorination and iodination can be achieved using appropriate halogenating agents under controlled conditions.

    Amidation: The final step often involves the formation of the benzamide structure through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen groups or reduce the amide bond.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Organometallic reagents, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- depends on its interaction with molecular targets. It may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.

    Iodinated Compounds: Compounds containing iodine atoms.

Uniqueness

Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzamide derivatives.

Properties

CAS No.

826991-77-9

Molecular Formula

C14H12FIN2O

Molecular Weight

370.16 g/mol

IUPAC Name

2-amino-5-fluoro-N-(2-iodophenyl)-N-methylbenzamide

InChI

InChI=1S/C14H12FIN2O/c1-18(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)17/h2-8H,17H2,1H3

InChI Key

CBJWBSZNLHWXIK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)F)N

Origin of Product

United States

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